Daphnilongeridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

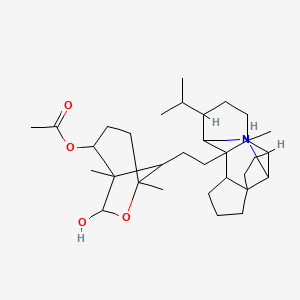

[7-hydroxy-1,5-dimethyl-8-[2-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,11]hexadecan-2-yl)ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H51NO4/c1-18(2)20-9-14-28(4)21-10-16-31-13-7-8-23(31)32(28,25(20)33-26(21)31)17-11-22-29(5)15-12-24(36-19(3)34)30(22,6)27(35)37-29/h18,20-27,33,35H,7-17H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBLZPKBXFEWGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C3CCC45C3NC1C2(C4CCC5)CCC6C7(CCC(C6(C(O7)O)C)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H51NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating Daphnilongeridine: A Technical Guide for Researchers

An In-depth Examination of the Methodologies for Extracting Daphnilongeridine (B1159034) from Daphniphyllum Species

This compound, a complex polycyclic alkaloid, has been isolated from plants of the Daphniphyllum genus, notably from the branches of Daphniphyllum macropodum Miq. and the leaves and stems of Daphniphyllum longeracemosum.[1][2] This guide provides a comprehensive overview of the techniques and methodologies pertinent to the isolation of this compound, tailored for researchers, scientists, and professionals in drug development. Due to the limited public availability of the primary literature detailing the specific isolation of this compound, this guide presents a generalized protocol based on established methods for the separation of related Daphniphyllum alkaloids.

Quantitative Data Summary

While the precise quantitative data for the isolation of this compound is not available in the public domain, the following table outlines the typical data points that would be collected during such a process. This structure can serve as a template for researchers to document their findings.

| Parameter | Value | Unit | Method of Determination |

| Plant Material (Dry Weight) | kg | Gravimetry | |

| Crude Alkaloid Extract Yield | g | Gravimetry | |

| This compound Yield (post-purification) | mg | Gravimetry/HPLC | |

| Purity of Isolated this compound | % | HPLC/qNMR | |

| Mobile Phase Composition (Column Chromatography) | v/v | ||

| Retention Time (HPLC) | min | HPLC | |

| Molecular Formula | C₃₂H₅₁NO₄ | Mass Spectrometry | |

| Molecular Weight | 513.76 | g/mol | Mass Spectrometry |

Experimental Protocols

The isolation of this compound, like other Daphniphyllum alkaloids, involves a multi-step process of extraction, separation, and purification. The following is a detailed, generalized protocol.

Plant Material Collection and Preparation

-

Collection: The branches of Daphniphyllum macropodum or the leaves and stems of Daphniphyllum longeracemosum are collected.

-

Drying: The plant material is air-dried in the shade to a constant weight to prevent the degradation of temperature-sensitive compounds.

-

Pulverization: The dried plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Alkaloids

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature. This process is often repeated multiple times to ensure complete extraction of the alkaloids.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning:

-

The crude extract is suspended in an acidic aqueous solution (e.g., 2-5% HCl) and partitioned with an immiscible organic solvent (e.g., ethyl acetate (B1210297) or chloroform) to remove neutral and acidic compounds.

-

The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., ammonia (B1221849) solution or sodium carbonate) to a pH of approximately 9-10.

-

The free alkaloids are then extracted from the basified aqueous layer with an organic solvent (e.g., chloroform (B151607) or dichloromethane).

-

The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure to yield the crude alkaloid fraction.

-

Chromatographic Separation and Purification

The crude alkaloid mixture is a complex blend of various structurally related compounds. Therefore, a series of chromatographic techniques are employed for the isolation of this compound.

-

Silica (B1680970) Gel Column Chromatography:

-

The crude alkaloid fraction is loaded onto a silica gel column.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, and/or methanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar retention factors. Fractions containing the target compound are pooled.

-

-

Preparative Thin Layer Chromatography (pTLC):

-

The semi-purified fractions from column chromatography are further separated using pTLC with a suitable solvent system.

-

The bands corresponding to this compound are scraped from the plate and the compound is eluted from the silica gel with a polar solvent.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Final purification is often achieved using preparative or semi-preparative HPLC.

-

A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid.

-

The purity of the isolated this compound is confirmed by analytical HPLC.

-

Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed structure and stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

X-ray Crystallography: To determine the absolute configuration of the molecule if a suitable crystal can be obtained.

Visualizing the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Daphniphyllum species.

Caption: Generalized workflow for this compound isolation.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphyllum alkaloids, a family of structurally complex and stereochemically rich natural products, have captivated chemists and biologists for decades. Isolated from plants of the genus Daphniphyllum, these alkaloids exhibit a remarkable range of biological activities, including anti-cancer, anti-HIV, and neurotrophic properties.[1] Among this diverse family, daphnilongeridine (B1159034), a yuzurimine-type alkaloid, stands out for its intricate caged architecture. Despite significant efforts in total synthesis, the precise biosynthetic pathway leading to this compound and its relatives remains largely uncharted territory—a fascinating puzzle for the scientific community.

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of this compound and related alkaloids. It is important to note that the biosynthetic pathway is not yet fully elucidated and is an active area of ongoing research. The information presented herein is based on a combination of biosynthetic hypotheses, biomimetic total synthesis efforts, and preliminary biosynthetic studies, including isotopic labeling experiments.

The Hypothesized Biosynthetic Pathway: A Journey from Simple Precursors to Complex Scaffolds

The prevailing hypothesis suggests that Daphniphyllum alkaloids are derived from the terpenoid pathway, originating from the C30 hydrocarbon squalene (B77637). This is supported by feeding experiments and the structural logic observed in the array of isolated alkaloids.[2] The proposed biosynthetic journey to this compound and related yuzurimine-type alkaloids can be conceptualized in the following key stages:

-

From Mevalonate to Squalene: The biosynthesis is believed to initiate from the mevalonic acid (MVA) pathway, a fundamental route in terpenoid biosynthesis, leading to the formation of the universal C30 precursor, squalene.

-

Cyclization and the Formation of a Common Precursor: A crucial, yet to be fully identified, enzymatic cascade is thought to cyclize squalene into a common polycyclic intermediate. This step likely involves a series of intricate carbocation-mediated rearrangements, a hallmark of terpene biosynthesis.

-

Formation of the Putative Progenitor: Proto-daphniphylline: Through a series of hypothetical steps including oxidation, rearrangement, and the incorporation of a nitrogen atom (the source of which is still under investigation but could potentially be an amino acid), a key intermediate, proto-daphniphylline, is postulated to be formed.[2]

-

Divergence to Yuzurimine-Type Alkaloids: From this central intermediate, the pathway is thought to diverge, leading to the various skeletal types of Daphniphyllum alkaloids. For the yuzurimine-type alkaloids, including this compound, a series of oxidative cleavages, rearrangements, and functional group interconversions are hypothesized to occur. The formation of the characteristic intricate caged structure of this compound likely involves several key cyclization reactions.

The following diagram illustrates the hypothesized biosynthetic pathway leading to the core skeleton of yuzurimine-type alkaloids.

Key Chemical Transformations: Insights from Biomimetic Total Synthesis

While the enzymatic machinery of Daphniphyllum remains largely a black box, the logic of chemical synthesis, particularly biomimetic approaches, provides valuable clues about the types of reactions that nature might employ. Several key transformations have been instrumental in the laboratory synthesis of yuzurimine-type alkaloids and are believed to mirror biosynthetic steps:

-

Prins-type Cyclization: This powerful carbon-carbon bond-forming reaction, involving the reaction of an alkene with a carbonyl compound, has been successfully used to construct key heterocyclic rings found in the core structure of yuzurimine (B1675894) alkaloids.

-

Diels-Alder Cycloaddition: The formation of six-membered rings through [4+2] cycloaddition reactions is a common strategy in total synthesis and is a plausible biosynthetic transformation for constructing the polycyclic framework of these alkaloids.

-

Mannich Reaction: The introduction of the nitrogen atom and the formation of nitrogen-containing heterocyclic rings could proceed through Mannich-type reactions, which involve the aminoalkylation of a carbon nucleophile.

The following diagram illustrates a generalized workflow for the total synthesis of a complex alkaloid, highlighting the interplay between strategic planning and key chemical reactions.

Experimental Approaches to Unraveling the Biosynthesis

The elucidation of the biosynthetic pathway of this compound and its relatives requires a multi-pronged experimental approach. While specific, detailed protocols for these particular alkaloids are not yet widely published, the following techniques are central to this area of natural product research:

-

Isotopic Labeling Studies: This is a cornerstone technique for tracing the metabolic fate of precursors. By feeding plants with isotopically labeled compounds (e.g., ¹³C- or ¹⁵N-labeled glucose or amino acids) and analyzing the incorporation of these isotopes into the final alkaloid products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can identify the building blocks and key intermediates of the pathway.

-

Metabolomics: Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are used to generate comprehensive metabolic profiles of Daphniphyllum plants. By comparing the metabolite profiles of different tissues, developmental stages, or plants grown under different conditions, researchers can identify potential biosynthetic intermediates and regulatory patterns.

-

Transcriptomics and Genomics: By sequencing the genome and transcriptome of Daphniphyllum species, scientists can identify genes that encode for potential biosynthetic enzymes, such as cytochrome P450 monooxygenases, reductases, and transferases. The expression levels of these genes can then be correlated with alkaloid accumulation to pinpoint candidate genes for further characterization.

-

Enzyme Assays: Once candidate genes are identified, the corresponding enzymes can be produced in heterologous systems (e.g., yeast or E. coli) and their activity can be tested in vitro using putative substrates. This allows for the direct confirmation of the function of individual enzymes in the biosynthetic pathway.

The following diagram illustrates a general experimental workflow for conducting isotopic labeling studies in plants.

Quantitative Data: A Glimpse into the Unknown

As of this writing, detailed quantitative data on the biosynthesis of this compound, such as enzymatic reaction kinetics, precursor incorporation rates, and intermediate pool sizes, are not available in the public domain. The following table represents a conceptual framework for the types of quantitative data that researchers are actively seeking to generate.

| Parameter | Description | Method of Determination | Significance |

| Enzyme Kinetic Constants (Km, kcat) | Substrate affinity and turnover rate of a specific biosynthetic enzyme. | In vitro enzyme assays with purified recombinant enzymes. | Provides insights into the efficiency and regulation of individual biosynthetic steps. |

| Precursor Incorporation Rate (%) | The percentage of an isotopically labeled precursor that is incorporated into the final alkaloid product. | Isotopic labeling experiments followed by MS or NMR analysis. | Confirms the involvement of a precursor in the biosynthetic pathway. |

| Intermediate Pool Size (nmol/g FW) | The concentration of a specific biosynthetic intermediate in plant tissues. | Quantitative metabolomics using LC-MS/MS with stable isotope-labeled internal standards. | Helps to identify potential bottlenecks and regulatory points in the pathway. |

| Gene Expression Levels (TPM) | The abundance of transcripts for a specific biosynthetic gene. | RNA sequencing (RNA-Seq). | Correlating gene expression with alkaloid accumulation can help to identify candidate biosynthetic genes. |

FW: Fresh Weight; TPM: Transcripts Per Million

Conclusion and Future Outlook

The biosynthesis of this compound and its relatives represents a formidable and exciting challenge in natural product chemistry. While the complete pathway remains to be elucidated, the combination of biosynthetic hypotheses, inspired total synthesis, and modern analytical techniques is steadily peeling back the layers of this molecular puzzle. Future research will undoubtedly focus on the identification and characterization of the key enzymes involved in this intricate biosynthetic cascade. The successful reconstitution of the entire pathway in a heterologous host system would not only be a landmark scientific achievement but could also pave the way for the sustainable production of these medicinally important alkaloids, opening new avenues for drug discovery and development. The journey to fully understand the biosynthesis of this compound is a testament to the complexity and elegance of nature's chemical machinery.

References

A Technical Guide to the Putative Biosynthetic Pathway of Daphnilongeridine and Related Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the biosynthetic pathway leading to Daphnilongeridine and other structurally complex Daphniphyllum alkaloids. The biosynthesis of these intricate natural products has not been fully elucidated through enzymatic studies. However, a widely accepted putative pathway , grounded in biomimetic synthesis and precursor labeling studies, offers a compelling hypothesis for their formation. This proposal, pioneered by Clayton H. Heathcock, suggests a cascade of reactions originating from the common triterpene precursor, squalene (B77637).[1][2][3]

Overview of the Putative Biosynthetic Pathway

The proposed biosynthesis for the core skeleton of most Daphniphyllum alkaloids begins with squalene, establishing them as nortriterpenoid alkaloids.[1][4] Early isotopic labeling experiments confirmed that the alkaloid skeletons are derived from six mevalonate (B85504) units, consistent with a squalene-like intermediate.[2][5] The central hypothesis involves the oxidative cleavage of squalene to form a dialdehyde (B1249045), which then undergoes a remarkable series of intramolecular cyclizations and nitrogen incorporation to build the dense, polycyclic core.

The key steps of this proposed pathway are:

-

Squalene Cyclization and Fragmentation: Squalene is first oxidized and cleaved to form a key acyclic dialdehyde intermediate.

-

Nitrogen Incorporation: An amine source, postulated to be from an amino acid like lysine (B10760008) (potentially via pyridoxamine), reacts with the dialdehyde.[6][7]

-

Polycyclization Cascade: This nitrogen-containing intermediate undergoes a complex, stereoselective cascade of intramolecular reactions, including Diels-Alder and ene-like cyclizations.[6][8]

-

Formation of a Common Ancestor: This cascade leads to the formation of proto-daphniphylline , the imputed biogenetic precursor to the entire family of pentacyclic Daphniphyllum alkaloids.[6][8][9][10]

-

Skeletal Diversification: From proto-daphniphylline, a series of subsequent enzymatic modifications (oxidations, rearrangements, etc.) are believed to generate the vast structural diversity observed in this family, including this compound.

The following diagram illustrates this proposed cascade.

Caption: A diagram of the putative biosynthetic pathway from squalene.

Data Presentation: Key Proposed Intermediates

Direct quantitative data, such as enzyme kinetics or in vivo flux analysis for the biosynthesis of this compound, is not available in the current literature. The evidence for the pathway is primarily qualitative, based on the successful synthesis of key intermediates. The table below summarizes these pivotal, proposed molecules and their significance.

| Intermediate Name | Proposed Role in Pathway | Evidence Basis | Reference |

| Squalene | Primary C30 triterpenoid (B12794562) precursor | Isotopic Labeling Studies | [2][4] |

| Acyclic Dialdehyde | Key intermediate post-squalene cleavage, poised for cyclization | Inferred from biomimetic synthesis design | [3][6][7] |

| Azadiene Intermediate | Substrate for the key intramolecular Diels-Alder reaction | A core tenet of the Heathcock hypothesis | [6][7] |

| Proto-daphniphylline | The first pentacyclic product; putative common ancestor | Successful biomimetic total synthesis | [1][8][9] |

Experimental Protocols

The putative nature of this pathway means that the primary "experimental" evidence comes from synthetic organic chemistry (biomimetic synthesis) and tracer studies, rather than classical enzymology.

This protocol provides a generalized workflow based on the landmark synthesis by Heathcock and colleagues, which serves as the main support for the proposed biosynthetic cascade.[8][9]

Caption: Workflow for the biomimetic synthesis of proto-daphniphylline.

Detailed Methodology:

-

Precursor Synthesis: An acyclic dialdehyde, structurally analogous to a presumed oxidized squalene fragment, is synthesized through multi-step organic chemistry.

-

Iminium Ion Formation: The dialdehyde is dissolved in a suitable solvent (e.g., DMSO). An amine source, such as ammonia or, more efficiently, methylamine, is added to form the corresponding di-imine or related intermediates in situ.[6][8]

-

Initiation of the Cascade: The reaction mixture is treated with an acid, typically glacial acetic acid, and heated to reflux. This condition protonates the imines, catalyzing a cascade of intramolecular cyclizations.[8]

-

Reaction Quenching and Workup: After the reaction is complete (monitored by TLC), the mixture is cooled, neutralized with a base (e.g., NaHCO₃ solution), and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is concentrated and purified using column chromatography on silica gel to isolate the pentacyclic product, proto-daphniphylline. The structure is confirmed by NMR spectroscopy and mass spectrometry.

To confirm the metabolic origin of the alkaloids, stable isotope-labeled precursors are fed to the plant. This protocol describes a general approach for such an experiment.[11]

Detailed Methodology:

-

Precursor Selection: A labeled precursor, such as ¹³C-glucose or ²H-mevalonolactone, is chosen to trace its incorporation into the downstream alkaloid structures.

-

Plant Cultivation: Daphniphyllum seedlings or cuttings are grown in a controlled environment, often hydroponically, to allow for precise administration of the labeled compound.

-

Feeding: The isotopically labeled precursor is added to the hydroponic medium. The plants are allowed to grow for a defined period (e.g., several days to weeks) to metabolize the labeled compound. Control plants are grown in parallel with an unlabeled precursor.

-

Harvest and Extraction: Plant tissues (leaves, stems, roots) are harvested, flash-frozen in liquid nitrogen, and lyophilized. The dried tissue is ground to a fine powder and subjected to solvent extraction (e.g., with methanol (B129727) or ethyl acetate) to isolate the alkaloids.

-

Analysis: The crude extract is analyzed using high-resolution mass spectrometry (LC-MS/MS). The mass spectra of alkaloids from the labeled plants are compared to those from control plants. An increase in the mass of the parent ion corresponding to the number of incorporated isotopes (e.g., a +6 Da shift for a C30 alkaloid derived from ¹³C₆-glucose) provides definitive evidence of the biosynthetic linkage.[11]

Conclusion and Future Outlook

The putative biosynthetic pathway of this compound and its congeners, originating from squalene and proceeding through the key intermediate proto-daphniphylline, stands as a triumph of biosynthetic hypothesis and biomimetic synthesis. While this model is strongly supported by chemical synthesis, the definitive enzymatic machinery responsible for catalyzing these complex transformations in the plant remains unknown.

Future research, leveraging modern tools such as genomics, transcriptomics, and enzyme characterization, will be crucial to identify the specific oxidases, cyclases, and tailoring enzymes involved.[9] Elucidating the true enzymatic pathway will not only solve a long-standing biochemical puzzle but could also enable the synthetic biology and metabolic engineering of these valuable alkaloids for therapeutic development.

References

- 1. scispace.com [scispace.com]

- 2. old.iupac.org [old.iupac.org]

- 3. openread.academy [openread.academy]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biomimetic total synthesis of proto-daphniphylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 11. researchgate.net [researchgate.net]

In-depth Analysis of Daphnilongeridine Extracts: A Review of Current Research

A comprehensive review of the existing scientific literature reveals a notable scarcity of in-depth research on the biological activity of Daphnilongeridine extracts. While the compound this compound, an alkaloid isolated from the branches of Daphniphyllum macropodum Miq., has been identified and is noted for its cytotoxic properties against various tumor cell lines, detailed quantitative data and specific experimental protocols remain largely unpublished in accessible scientific databases.[1] This lack of detailed information currently hinders the creation of a comprehensive technical guide as initially requested.

Challenges in Data Compilation

A thorough search of scientific literature and chemical databases did not yield the specific quantitative data (e.g., IC50 values for different cell lines) or detailed experimental methodologies necessary to construct the requested data tables and workflow diagrams for this compound. The available information confirms its existence and general cytotoxic nature but lacks the depth required for a technical guide aimed at researchers and drug development professionals.

Alternative Focus: Related Bioactive Compounds

Given the limitations in available data for this compound, a viable alternative for an in-depth technical guide would be to focus on a related and more extensively researched compound from the Daphne genus: Daphnetin . Daphnetin is a coumarin (B35378) derivative that has been the subject of numerous studies, providing a wealth of quantitative data, detailed experimental protocols, and insights into its mechanism of action.

A technical guide on Daphnetin could provide:

-

Comprehensive Data Tables: Summarizing its anti-inflammatory, antioxidant, neuroprotective, and anti-cancer activities with specific IC50 values.

-

Detailed Experimental Protocols: Outlining the methodologies used in cytotoxicity assays, anti-inflammatory models, and signaling pathway investigations.

-

Signaling Pathway Diagrams: Visualizing the mechanisms through which Daphnetin exerts its biological effects.

This alternative approach would allow for the creation of a valuable technical resource that aligns with the user's core requirements for data presentation, experimental detail, and visualization, albeit focused on a different, yet related, bioactive compound.

References

Preliminary Cytotoxicity Screening of Daphnilongeridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnilongeridine, a structurally complex alkaloid isolated from Daphniphyllum macropodum, belongs to a class of natural products known for their diverse biological activities. While direct and extensive cytotoxic screening data for this compound is not widely published, preliminary information and the activities of structurally related Daphniphyllum alkaloids suggest a potential for anticancer properties. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, synthesizing available data on related compounds and outlining standard experimental protocols for its evaluation. The guide includes detailed methodologies for common cytotoxicity assays, a summary of cytotoxicity data from related alkaloids in tabular format for comparative analysis, and a hypothesized signaling pathway based on the known mechanisms of similar compounds. This document is intended to serve as a foundational resource for researchers initiating studies into the cytotoxic potential of this compound.

Introduction

Natural products remain a vital source of novel therapeutic agents, with plant-derived alkaloids demonstrating significant potential in oncology. The genus Daphniphyllum is a rich source of structurally unique and biologically active alkaloids. This compound, isolated from the branches of Daphniphyllum macropodum Miq., is one such compound.[1] While its specific biological activities are not extensively characterized in publicly available literature, there is an indication that this compound exhibits cytotoxicity against several tumor cell lines.[1] This guide aims to provide a framework for the preliminary in vitro cytotoxicity screening of this compound, drawing upon established methodologies and data from analogous compounds to facilitate further research and drug development efforts.

Cytotoxicity Data of Structurally Related Daphniphyllum Alkaloids

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Daphnicyclidin M | P-388 | Murine Leukemia | 5.7 | |

| Daphnicyclidin M | SGC-7901 | Human Gastric Adenocarcinoma | 22.4 | |

| Daphnicyclidin N | P-388 | Murine Leukemia | 6.5 | |

| Daphnicyclidin N | SGC-7901 | Human Gastric Adenocarcinoma | 25.6 | |

| Macropodumine C | P-388 | Murine Leukemia | 10.3 | |

| Daphnicyclidin A | P-388 | Murine Leukemia | 13.8 | |

| Daphnioldhanol A | HeLa | Human Cervical Cancer | 31.9 | |

| Daphnezomine W | HeLa | Human Cervical Cancer | 16.0 (µg/mL) |

Experimental Protocols for Cytotoxicity Screening

Standard colorimetric and enzymatic assays are recommended for the preliminary cytotoxicity screening of this compound. The following are detailed protocols for the MTT and LDH assays, which are widely used to assess cell viability and membrane integrity, respectively.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound stock solution (in DMSO)

-

Selected cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells using a hemocytometer.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in complete culture medium from the stock solution. A dose-response experiment with concentrations ranging from nanomolar to micromolar levels is recommended.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of this compound) and a no-cell control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

-

-

Incubation:

-

Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

-

Lactate Dehydrogenase (LDH) Assay

This assay measures the activity of LDH released from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.

Materials:

-

This compound stock solution (in DMSO)

-

Selected cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Commercial LDH cytotoxicity assay kit (containing LDH reaction mixture, lysis buffer, and stop solution)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound.

-

Include the following controls:

-

Vehicle Control: Cells treated with the same concentration of DMSO as the test compound.

-

Spontaneous LDH Release Control: Untreated cells.

-

Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.

-

Medium Background Control: Culture medium without cells.

-

-

-

Incubation:

-

Incubate the plate for the desired exposure time at 37°C in a humidified 5% CO₂ incubator.

-

-

Supernatant Collection:

-

After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

-

Reaction Termination and Absorbance Measurement:

-

Add 50 µL of the stop solution to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary cytotoxicity screening of this compound.

Caption: Workflow for in vitro cytotoxicity screening of this compound.

Hypothesized Signaling Pathway

Based on the mechanism of action of related daphnane (B1241135) diterpenoids, a plausible signaling pathway for this compound-induced cytotoxicity involves the inhibition of key survival pathways and the induction of apoptosis.

Caption: Hypothesized signaling pathway for this compound cytotoxicity.

Conclusion

While direct experimental data on the cytotoxicity of this compound is limited, the information available for structurally related Daphniphyllum alkaloids provides a strong rationale for its investigation as a potential anticancer agent. This technical guide offers a foundational framework for researchers to initiate these studies, providing standardized protocols for cytotoxicity screening and a plausible mechanistic hypothesis. Further research is warranted to determine the specific IC50 values of this compound against a panel of cancer cell lines, elucidate its precise mechanism of action, and evaluate its therapeutic potential. The methodologies and comparative data presented herein are intended to accelerate these research endeavors.

References

Exploring the Chemical Diversity and Biological Potential of Daphnilongeridine and Its Congeners: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeridine, a structurally complex member of the vast Daphniphyllum alkaloids family, has emerged as a molecule of significant interest in the field of natural product chemistry and drug discovery. Isolated from species of the Daphniphyllum genus, this natural product, with the chemical formula C32H51NO4 and CAS number 922522-15-4, belongs to a class of over 350 alkaloids renowned for their intricate, polycyclic architectures and diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound and its derivatives, focusing on their chemical diversity, synthesis, and biological potential. While specific quantitative data and detailed experimental protocols for this compound remain limited in publicly available literature, this paper aims to consolidate the existing knowledge on the broader family of Daphniphyllum alkaloids to inform future research and development efforts.

Chemical Diversity of Daphniphyllum Alkaloids

The Daphniphyllum alkaloids are characterized by their unique and often highly caged skeletal frameworks. These natural products are biosynthesized from squalene, leading to a remarkable variety of structural motifs. The chemical diversity within this family is extensive, with variations in ring systems, stereochemistry, and functional group substitutions. This structural richness provides a fertile ground for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

While a comprehensive list of this compound derivatives with corresponding quantitative data is not yet available, the broader class of Daphniphyllum alkaloids has been reported to possess a range of biological activities.

Biological Activities of Daphniphyllum Alkaloids

Preliminary studies have indicated that this compound exhibits cytotoxic effects against several tumor cell lines. This observation aligns with the broader bioactivity profile of the Daphniphyllum alkaloids, which have been reported to possess cytotoxic, antioxidant, and vasorelaxant properties. The complex structures of these alkaloids are believed to be key to their biological functions, offering unique pharmacophores for interaction with biological targets.

Table 1: Reported Biological Activities of the Daphniphyllum Alkaloid Class

| Biological Activity | Description | References |

| Cytotoxicity | Several Daphniphyllum alkaloids have demonstrated the ability to inhibit the growth of various cancer cell lines. | General literature on Daphniphyllum alkaloids |

| Antioxidant | Certain members of this alkaloid family have shown potential in neutralizing free radicals, suggesting a role in mitigating oxidative stress. | General literature on Daphniphyllum alkaloids |

| Vasorelaxant | Some Daphniphyllum alkaloids have been observed to induce relaxation of blood vessels, indicating potential cardiovascular applications. | General literature on Daphniphyllum alkaloids |

Note: This table represents a general overview of the biological activities reported for the Daphniphyllum alkaloid class. Specific quantitative data for this compound and its derivatives are not currently available in the public domain.

Synthesis of Daphniphyllum Alkaloids: A Methodological Overview

A common strategy involves a biomimetic approach, mimicking the proposed biosynthetic pathways of these alkaloids. Key reactions often include intramolecular cycloadditions, radical cyclizations, and complex rearrangement cascades to assemble the core structures.

Below is a generalized workflow illustrating a potential synthetic approach to a complex polycyclic alkaloid core, based on strategies reported for related Daphniphyllum alkaloids.

Caption: Generalized workflow for the synthesis of a Daphniphyllum alkaloid core.

Signaling Pathways: A Frontier for Investigation

The precise molecular mechanisms and signaling pathways through which this compound and its derivatives exert their biological effects are yet to be elucidated. Given the reported cytotoxicity, it is plausible that these compounds may interact with key cellular pathways involved in cell proliferation, apoptosis, or cell cycle regulation.

Future research should focus on identifying the direct molecular targets of this compound. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to uncover its mechanism of action. Understanding the signaling pathways modulated by these alkaloids is crucial for their development as therapeutic agents.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for its involvement in the cytotoxic effects of this compound.

Caption: A potential signaling pathway for the cytotoxic action of this compound.

Conclusion and Future Directions

This compound and the broader family of Daphniphyllum alkaloids represent a promising area for natural product-based drug discovery. Their structural complexity and diverse biological activities, particularly their cytotoxic potential, warrant further investigation. The primary challenge in advancing this field is the lack of specific quantitative data, detailed experimental protocols, and a clear understanding of their mechanisms of action.

Future research efforts should be directed towards:

-

Isolation and characterization of novel this compound derivatives.

-

Development of robust and scalable synthetic routes to this compound and its analogs.

-

Comprehensive biological screening to obtain quantitative data on their efficacy and selectivity.

-

In-depth mechanistic studies to identify their molecular targets and elucidate the signaling pathways they modulate.

Addressing these key areas will be instrumental in unlocking the full therapeutic potential of this fascinating class of natural products and paving the way for the development of new and effective therapeutic agents.

An In-depth Technical Guide to the Potential Therapeutic Targets of Daphnane Diterpenoids

Disclaimer: This document provides a comprehensive overview of the potential therapeutic targets of Daphnane (B1241135) diterpenoids , a class of chemical compounds. The specific compound Daphnilongeridine is not well-documented in publicly available scientific literature. Therefore, the information presented herein is based on studies of structurally related compounds and may not be directly applicable to this compound. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Daphnane Diterpenoids

Daphnane diterpenoids are a class of naturally occurring compounds predominantly found in plants of the Thymelaeaceae and Euphorbiaceae families.[1] These molecules are characterized by a unique 5/7/6-tricyclic carbon skeleton and often feature poly-hydroxyl groups and a characteristic orthoester function.[1][2] Pharmacological research has demonstrated a broad spectrum of biological activities for daphnane-type diterpenoids, including anticancer, anti-HIV, anti-inflammatory, and neurotrophic effects.[2][3] Their diverse biological profile has made them a subject of significant interest in medicinal chemistry and drug discovery.

Potential Therapeutic Targets and Mechanisms of Action

The therapeutic potential of daphnane diterpenoids stems from their ability to modulate multiple cellular signaling pathways. Key targets and mechanisms of action identified to date are detailed below.

Anticancer Activity

A significant body of research highlights the potent anticancer properties of various daphnane diterpenoids.[2][4] Their mechanisms of action are multifaceted and involve the modulation of critical cellular processes.

Several daphnane diterpenoids have been shown to induce cell cycle arrest in cancer cells, primarily at the G0/G1 and G2/M phases.[5] This arrest is associated with the modulation of key cell cycle regulatory proteins. For instance, studies have shown the upregulation of cyclin-dependent kinase inhibitors p21 and p53, and the downregulation of cyclins A, B1, and E, as well as cyclin-dependent kinase 4 (cdk4) and cdc2.[5] The dephosphorylation of the retinoblastoma (Rb) protein, a critical regulator of the G1/S transition, is also a key event triggered by these compounds.[5]

Daphnane diterpenoids have been found to suppress the activation of several key oncogenic signaling pathways, including:

-

Akt/STAT3/Src Signaling: These pathways are crucial for cancer cell survival, proliferation, and metastasis. Daphnane diterpenoids, such as yuanhualine, yuanhuahine, and yuanhuagine, have been shown to inhibit the activation of Akt, STAT3, and Src in human lung cancer cells.[5]

-

ATR-Mediated DNA Damage Response: Some daphnane diterpenoids have been found to suppress the Ataxia Telangiectasia and Rad3-related (ATR) protein-mediated DNA damage response pathway, leading to apoptosis in non-small-cell lung cancer (NSCLC) cells.[6]

A primary mechanism of action for many daphnane diterpenoids is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that are central to many signal transduction pathways.[7][8][9] By mimicking the endogenous activator diacylglycerol, these compounds can modulate PKC activity, leading to downstream effects on cell growth, differentiation, and apoptosis.[7]

A novel mechanism of action was identified for a daphnane diterpenoid designated as DD1, which was found to be a highly potent inhibitor of importin-β1.[10] Importin-β1 is a key nuclear transport receptor that is often overexpressed in cancer and mediates the nuclear import of oncogenic proteins.[10] Inhibition of importin-β1 by DD1 demonstrated significant therapeutic potential in preclinical models of castration-resistant prostate cancer.[10]

Anti-HIV Activity

Numerous daphnane diterpenoids have exhibited potent anti-HIV activity, with some compounds showing efficacy at nanomolar concentrations with low cytotoxicity.[11][12][13][14] The presence of an orthoester group is often associated with enhanced anti-HIV potency.[15] While the precise mechanism of action is not fully elucidated for all compounds, their ability to inhibit HIV-1 replication has been consistently demonstrated in cellular assays.

Quantitative Data on Biological Activities

The following tables summarize the reported in vitro activities of various daphnane diterpenoids.

Table 1: Anticancer Activity of Selected Daphnane Diterpenoids

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Yuanhualine | A549 (Human Lung Carcinoma) | 7.0 nM | [5] |

| Yuanhuahine | A549 (Human Lung Carcinoma) | 15.2 nM | [5] |

| Yuanhuagine | A549 (Human Lung Carcinoma) | 24.7 nM | [5] |

| Gnidimacrin | K562 (Human Myelogenous Leukemia) | 1.2 nM | [4] |

| Genkwadaphnin | HL-60 (Human Myelocytic Leukemia) | 11.8 µM | [4] |

| Yuanhuacine | HL-60 (Human Myelocytic Leukemia) | 10.8 µM | [4] |

| Tianchaterpene C | HGC-27 (Human Gastric Cancer) | 8.8 µM | [16] |

| DD1 | C4-2B (Castration-Resistant Prostate Cancer) | Subnanomolar | [10] |

| Compound 1 | HCC827 (Non-Small-Cell Lung Cancer) | 3.57 ± 0.32 µM | [6] |

| Compound 2 | HCC827 (Non-Small-Cell Lung Cancer) | 4.35 ± 0.14 µM | [6] |

Table 2: Anti-HIV Activity of Selected Daphnane Diterpenoids

| Compound | HIV Strain | Cell Line | EC50 Value | Reference |

| Onishibarin A | HIV-1 | MT4 | 1.26 nM | [14] |

| Compound 9 | HIV-1 | MT4 | 0.84 nM | [14] |

| Compound 10 | HIV-1 | MT4 | 0.78 nM | [14] |

| Daphneodorins D-H & related compounds (1-9) | HIV-1 | MT4 | 1.5–7.7 nM | [12] |

| Acutilobins A-G & related compounds | HIV-1 | - | <1.5 nM | [13] |

| Genkwanine VIII | HIV-1 | - | 0.17 nM | [13] |

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies.

Cell Proliferation and Cytotoxicity Assays

-

SRB (Sulphorhodamine B) Assay: Used to determine cell density based on the measurement of cellular protein content. Cells are seeded in 96-well plates, treated with the test compounds for a specified period, and then fixed. The fixed cells are stained with SRB dye, and the absorbance is measured to quantify cell proliferation.[5]

-

MTT Assay: A colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Cell Counting Kit-8 (CCK-8) Assay: A sensitive colorimetric assay for the determination of the number of viable cells in cell proliferation and cytotoxicity assays. WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] is reduced by dehydrogenases in cells to give a yellow-colored product (formazan), which is soluble in the tissue culture medium. The amount of the formazan dye generated by dehydrogenases in cells is directly proportional to the number of living cells.[10]

Cell Cycle Analysis

-

Flow Cytometry: Cells are treated with the compounds, harvested, and fixed. The cells are then stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI). The DNA content of individual cells is measured by a flow cytometer, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[5]

Western Blot Analysis

-

This technique is used to detect specific proteins in a sample. Cell lysates are prepared, and proteins are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is incubated with antibodies specific to the target protein. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[5]

Anti-HIV Activity Assay

-

MT4 Cell-Based Assay: MT4 cells, which are highly susceptible to HIV-1 infection, are used. The cells are infected with HIV-1 and then treated with the test compounds. The anti-HIV activity is determined by measuring the inhibition of virus-induced cytopathic effects, typically using a colorimetric method like the MTT assay to assess cell viability.[12][14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by daphnane diterpenoids and a general experimental workflow for their biological evaluation.

Caption: Daphnane Diterpenoid-Induced Cell Cycle Arrest Pathway.

Caption: Inhibition of Oncogenic Signaling by Daphnane Diterpenoids.

Caption: General Workflow for Biological Evaluation of Daphnane Diterpenoids.

Conclusion

Daphnane diterpenoids represent a promising class of natural products with significant therapeutic potential, particularly in the areas of oncology and virology. Their ability to modulate multiple key cellular targets, including cell cycle regulators, oncogenic signaling pathways, and protein kinase C, underscores their potential for the development of novel therapeutic agents. While the specific biological activities of this compound remain to be elucidated, the extensive research on related daphnane diterpenoids provides a strong rationale for further investigation into its potential therapeutic applications. Future research should focus on the isolation and characterization of new daphnane diterpenoids, detailed mechanistic studies to fully understand their modes of action, and preclinical and clinical evaluations of the most promising candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Anticancer Activity of Novel Daphnane Diterpenoids from Daphne genkwa through Cell-Cycle Arrest and Suppression of Akt/STAT/Src Signalings in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Daphnane diterpenoids for cancer therapy by suppressing ATR-mediated DNA damage response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. A Gateway Synthesis, PKC Affinities and Cell Growth Activities of Daphnane Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies [ouci.dntb.gov.ua]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of anti-HIV daphnane diterpenoids from the Japanese plant Daphne pseudomezereum | EurekAlert! [eurekalert.org]

- 12. Isolation, Structural Elucidation, and Anti-HIV Activity of Daphnane Diterpenoids from Daphne odora - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Daphnane-type diterpene esters with cytotoxic and anti-HIV-1 activities from Daphne acutiloba Rehd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-HIV diterpenoids from Daphne pseudomezereum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Physicochemical Properties of Daphnilongeridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnilongeridine is a member of the complex and structurally diverse family of Daphniphyllum alkaloids. While this class of natural products has garnered significant interest for its potential biological activities, including cytotoxic effects against cancer cell lines, specific experimental data on the physicochemical and biological properties of this compound are limited in publicly accessible literature. This guide provides a summary of the known predicted physicochemical properties of this compound, alongside generalized experimental protocols for their determination. Furthermore, it presents an overview of the cytotoxic potential of related Daphniphyllum alkaloids and outlines a common signaling pathway implicated in cytotoxic activity. This document is intended to serve as a foundational resource for researchers interested in the further investigation of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₂H₅₁NO₄ | [1][2] |

| Molecular Weight | 513.76 g/mol | [1][2] |

| CAS Number | 922522-15-4 | [1][2] |

| Appearance | Powder | [1] |

| Predicted Boiling Point | 581.4 ± 40.0 °C | [1] |

| Predicted Density | 1.16 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 12.93 ± 0.70 | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Acetone | [1] |

| Melting Point | Not reported |

Biological Activity

While this compound itself has been noted to show cytotoxicity against several tumor cell lines, specific IC50 values are not available in the public domain. However, studies on other Daphniphyllum alkaloids isolated from related species, such as Daphniphyllum angustifolium, have demonstrated cytotoxic effects. For instance, daphnezomine W exhibited moderate cytotoxic activity against the HeLa cell line with an IC50 of 16.0 µg/mL. Another compound, daphnioldhanol A, showed weak cytotoxicity against the HeLa cell line with an IC50 of 31.9 μM.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of compounds like this compound.

Determination of Melting Point

A standard method for determining the melting point of a crystalline solid involves using a melting point apparatus.

Protocol:

-

A small, dry sample of the crystalline solid is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting.

-

The melting point is reported as a range from the onset to the completion temperature.

Quantitative Solubility Determination

The equilibrium solubility of a compound in a specific solvent can be determined using the shake-flask method.

Protocol:

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

-

The vial is agitated (e.g., using a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

The solubility is expressed in units such as mg/mL or mol/L.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

-

Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

-

The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).

-

Following incubation, the MTT reagent is added to each well, and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

-

A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.

Potential Signaling Pathway in Cytotoxicity

While the specific mechanism of action for this compound is not yet elucidated, many cytotoxic natural products induce apoptosis (programmed cell death) in cancer cells. A common pathway involved is the intrinsic or mitochondrial pathway of apoptosis.

References

- 1. Collection - Alkaloids from the Leaves of Daphniphyllum longeracemosum - Journal of Natural Products - Figshare [acs.figshare.com]

- 2. Daphniphyllum and diterpenoid alkaloids from Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

Daphnilongeridine: An In-Depth Technical Overview

CAS Number: 922522-15-4

Molecular Formula: C₃₂H₅₁NO₄

Molecular Weight: 513.76 g/mol

Introduction

Daphnilongeridine is a naturally occurring alkaloid belonging to the complex family of Daphniphyllum alkaloids.[1] It has been isolated from plants of the Daphniphyllum genus, specifically from Daphniphyllum macropodum Miq.[1] and potentially from Daphniphyllum longeracemosum. The intricate polycyclic structure of this compound has made it a subject of interest within the chemical and pharmacological research communities. This document provides a comprehensive technical guide on this compound, summarizing the available data on its properties, biological activities, and the experimental context of its study.

Physicochemical Properties

This compound is characterized by a complex molecular structure typical of Daphniphyllum alkaloids. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₃₂H₅₁NO₄ | [1] |

| Molecular Weight | 513.76 g/mol | [1] |

| Appearance | Powder | Chemical Supplier Data |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Table 1: Physicochemical Properties of this compound

Biological Activity

The biological activities of the broader class of Daphniphyllum alkaloids have been a subject of scientific investigation, with studies reporting a range of effects including cytotoxic, antioxidant, and anti-HIV properties. However, specific and detailed biological data for this compound are limited in the public domain. One source notes that this compound has demonstrated cytotoxicity against several tumor cell lines, although specific quantitative data such as IC₅₀ values and the cell lines tested are not provided.[1]

Experimental Protocols

A general workflow for the isolation and characterization of Daphniphyllum alkaloids is depicted in the following diagram.

Figure 1: Generalized workflow for the isolation of this compound.

Signaling Pathways and Mechanism of Action

Due to the limited research specifically focused on this compound, its mechanism of action and any associated signaling pathways have not been elucidated. Further investigation is required to understand how this alkaloid exerts its reported cytotoxic effects.

Synthesis

The total synthesis of this compound has not been reported in detail in the available scientific literature. The synthesis of other structurally related Daphniphyllum alkaloids has been achieved and typically involves complex, multi-step synthetic routes.

Conclusion and Future Directions

This compound is a structurally complex Daphniphyllum alkaloid with reported, albeit unspecified, cytotoxic activity. There is a significant gap in the scientific literature regarding its quantitative biological data, detailed experimental protocols for its study, and its mechanism of action. Future research should focus on:

-

The full synthesis of this compound to provide a renewable source for further study.

-

Comprehensive biological screening to identify its full spectrum of activities.

-

In-depth studies to determine its mechanism of action and identify the cellular signaling pathways it modulates.

Such studies would be invaluable for assessing the potential of this compound as a lead compound in drug discovery and development.

References

Methodological & Application

Strategies for the Total Synthesis of Daphnilongeridine: A Guide for Researchers

Application Notes & Protocols

For researchers, scientists, and drug development professionals, the synthesis of complex natural products like daphnilongeridine (B1159034), a member of the Daphniphyllum alkaloids, presents a significant challenge and a compelling opportunity for the development of novel synthetic methodologies. While a completed total synthesis of this compound has yet to be reported in the literature, extensive research into the synthesis of structurally related compounds, such as daphnilongeranin B and daphenylline (B12778079), provides a robust framework of strategies that can be applied to this target. This document outlines the key retrosynthetic analyses, chemical transformations, and experimental protocols derived from the successful syntheses of these closely related alkaloids.

Retrosynthetic Strategies and Key Disconnections

The core structural feature of this compound and its congeners is a complex, polycyclic framework. Successful synthetic approaches have relied on strategic disconnections that simplify the target molecule into more manageable, often commercially available, starting materials. Two prominent strategies have emerged from the work of leading synthetic chemistry groups.

Strategy 1: Intermolecular [3+2] Cycloaddition Approach

A powerful strategy for the construction of the intricate core of related Daphniphyllum alkaloids involves an intermolecular [3+2] cycloaddition. This approach, utilized in the synthesis of (-)-daphnilongeranin B, allows for the efficient assembly of a key portion of the polycyclic system.[1][2]

Retrosynthetic Analysis:

The retrosynthetic analysis for this strategy is outlined below. The target molecule is disconnected at a key cyclopentane (B165970) ring, which is envisioned to be formed via a [3+2] cycloaddition. Further disconnections lead back to simpler, more readily available precursors.

Figure 1: Retrosynthetic analysis based on a [3+2] cycloaddition strategy.

Strategy 2: Dearomative Buchner Cycloaddition and C-C Bond Cleavage

An alternative and innovative approach involves an initial dearomative Buchner cycloaddition to construct a bicyclo[4.1.0]heptane core. This is followed by a strategic C-C bond cleavage to reveal the seven-membered ring characteristic of many Daphniphyllum alkaloids. This strategy has been successfully applied to the total synthesis of daphenylline.

Retrosynthetic Analysis:

This strategy hinges on the initial formation of a strained bicyclic system which is then strategically fragmented.

Figure 2: Retrosynthetic analysis featuring a Buchner cycloaddition and C-C bond cleavage.

Comparative Data of Synthetic Routes to Related Alkaloids

The following table summarizes key quantitative data from the total syntheses of daphnilongeranin B and daphenylline, providing a benchmark for planning a synthesis of this compound.

| Parameter | (-)-Daphnilongeranin B Synthesis | (-)-Daphenylline Synthesis (Li Group) |

| Total Steps | ~20 steps | 18 steps |

| Overall Yield | Not explicitly stated | ~1% |

| Key Reaction | Intermolecular [3+2] cycloaddition | Gold-catalyzed 6-exo-dig cyclization |

| Starting Material | Commercially available materials | Commercially available materials |

| Stereocontrol | Asymmetric synthesis | Diastereoselective intramolecular Michael addition |

Experimental Protocols for Key Transformations

The following are representative protocols for key reactions that are likely to be applicable in a total synthesis of this compound.

Protocol 1: Phosphine-Catalyzed [3+2] Cycloaddition

This protocol is adapted from the synthesis of (-)-daphenylline by the Zhai group.[2]

Reaction: Construction of a cyclopentene (B43876) ring via a phosphine-catalyzed [3+2] cycloaddition between an enone and an allenoate.

Materials:

-

Enone precursor

-

Allenoate

-

Tributylphosphine (PBu3)

-

Potassium carbonate (K2CO3)

-

Methanol (MeOH)

-

Toluene (B28343), anhydrous

Procedure:

-

To a solution of the enone precursor and the allenoate in anhydrous toluene is added K2CO3 and MeOH.

-

The mixture is cooled to 0 °C, and PBu3 is added dropwise.

-

The reaction is stirred at room temperature and monitored by TLC until completion.

-

Upon completion, the reaction mixture is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the [3+2] cycloaddition adduct.

Protocol 2: Gold-Catalyzed 6-exo-dig Cyclization

This protocol is based on the synthesis of daphenylline by the Li group.

Reaction: Intramolecular cyclization of an enyne to form a key cyclic intermediate.

Materials:

-

Enyne precursor

-

Gold(I) catalyst (e.g., JohnphosAu(MeCN)SbF6)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of the enyne precursor in anhydrous DCM is added the gold(I) catalyst.

-

The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction progress is monitored by TLC.

-

Once the starting material is consumed, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to yield the cyclized product.

Protocol 3: Late-Stage Aldol Cyclization

This protocol is adapted from the synthesis of (-)-daphnilongeranin B.[1][2]

Reaction: Intramolecular aldol reaction to construct a fused ring system.

Materials:

-

Keto-aldehyde precursor

-

Potassium tert-butoxide (t-BuOK)

-

tert-Butanol (t-BuOH)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

A solution of the keto-aldehyde precursor in a mixture of anhydrous THF and t-BuOH is cooled to -78 °C.

-

A solution of t-BuOK in THF is added dropwise to the cooled solution.

-

The reaction is stirred at low temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with saturated aqueous NH4Cl and allowed to warm to room temperature.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated.

-

The crude product is purified by flash column chromatography to give the aldol product.

Logical Workflow for a Proposed this compound Synthesis

The following diagram illustrates a potential workflow for the total synthesis of this compound, integrating key strategic elements from the successful syntheses of its analogues.

Figure 3: A generalized workflow for the total synthesis of this compound.

Conclusion

The total synthesis of this compound remains an open and challenging endeavor. However, the synthetic precedents set by the successful total syntheses of daphnilongeranin B and daphenylline provide a clear and promising roadmap. The strategies of intermolecular [3+2] cycloaddition and dearomative cyclization followed by fragmentation offer powerful tools for the construction of the complex polycyclic core. By leveraging these established methodologies and protocols, researchers are well-equipped to tackle the synthesis of this compound and to further advance the field of complex natural product synthesis.

References

Application Notes and Protocols for the Synthesis of Daphniphyllum Alkaloids

A Focus on Methodologies Applicable to the Synthesis of Daphnilongeridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a complex hexacyclic alkaloid isolated from Daphniphyllum macropodum Miq.[][2] To date, a specific, step-by-step total synthesis of this compound has not been reported in the scientific literature. However, the total syntheses of several structurally related and equally complex Daphniphyllum alkaloids have been achieved. These groundbreaking studies provide a strategic blueprint and a validated set of chemical transformations that are directly applicable to the eventual synthesis of this compound and other members of this fascinating family of natural products.

This document outlines the key synthetic strategies and experimental protocols from the successful total syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline, two closely related Daphniphyllum alkaloids.[3][4][5][6][7][8] These methodologies represent the current state-of-the-art in the field and serve as a valuable resource for researchers engaged in the synthesis of complex alkaloids.

Retrosynthetic Analysis and Key Strategic Considerations

The core challenge in the synthesis of Daphniphyllum alkaloids lies in the construction of their intricate, cage-like architectures, which often feature multiple contiguous stereocenters and sterically congested quaternary carbons.[9] Successful synthetic approaches have employed a variety of sophisticated chemical transformations to address these challenges.

A common retrosynthetic strategy involves the disconnection of the complex polycyclic system to simpler, more manageable building blocks. Key bond formations are often planned for the later stages of the synthesis to allow for the establishment of the core ring systems with high stereocontrol.

Key Synthetic Strategies Employed for Related Alkaloids:

-

[3+2] Cycloaddition: This powerful reaction has been utilized to construct key five-membered rings within the alkaloid framework.[3]

-

Late-Stage Aldol (B89426) Cyclization: The formation of one of the rings at a late stage via an aldol reaction has proven to be an effective strategy.[3]

-

Bioinspired Cationic Rearrangement: Mimicking hypothetical biosynthetic pathways, cationic rearrangements have been used to forge complex carbocyclic cores.[3]

-

Asymmetric Catalysis: The use of chiral catalysts to control stereochemistry is crucial for the enantioselective synthesis of these natural products.[4][5][7]

-

Palladium-Catalyzed Cross-Coupling and Cyclization Reactions: Reactions such as Negishi coupling and Heck cyclization are instrumental in forming key carbon-carbon bonds.[4][5]

-

Gold-Catalyzed Cyclization: Gold catalysis has been effectively used to construct key heterocyclic and carbocyclic rings.[10]

Experimental Protocols for Key Transformations

The following protocols are representative of the key reactions employed in the total synthesis of (-)-Daphenylline and (-)-Daphnilongeranin B. These methods can be adapted for the synthesis of this compound with appropriate modifications of the starting materials.

1. Asymmetric Negishi Coupling for Tricyclic Core Construction

This protocol describes a key step in the synthesis of the tricyclic DEF ring system of (-)-Daphenylline.[4]

-

Reaction: Asymmetric cross-coupling of a vinyl iodide with an organozinc reagent.

-

Reagents and Conditions:

-

Vinyl iodide substrate

-

Organozinc reagent

-

Pd(OAc)₂ (5 mol%)

-

S-Phos (10 mol%)

-

NMP, 60 °C, 12 h

-

-

Procedure: To a solution of the vinyl iodide in NMP are added the organozinc reagent, Pd(OAc)₂, and S-Phos. The reaction mixture is stirred at 60 °C for 12 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

2. Intramolecular Friedel-Crafts Reaction

This protocol details the cyclization to form a key ring system in the synthesis of (-)-Daphenylline.[4][6]

-

Reaction: Lewis acid-mediated intramolecular acylation of an aromatic ring.

-

Reagents and Conditions:

-

Acyl chloride precursor

-

AlCl₃ (2.0 equiv)

-

DCM, 0 °C to rt, 2 h

-

-

Procedure: To a solution of the acyl chloride precursor in DCM at 0 °C is added AlCl₃ in portions. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is then carefully quenched with ice-water and extracted with DCM. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated. The residue is purified by flash chromatography.

3. Gold-Catalyzed 6-exo-dig Cyclization

A key step in an alternative synthesis of (-)-Daphenylline involves a gold-catalyzed cyclization.[10]

-

Reaction: Gold-catalyzed intramolecular addition of a nucleophile to an alkyne.

-

Reagents and Conditions:

-